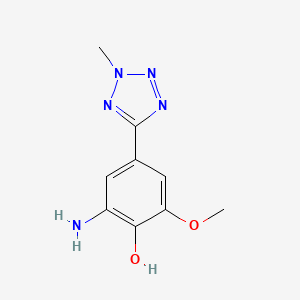2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol
CAS No.: 1243973-58-1
Cat. No.: VC6912768
Molecular Formula: C9H11N5O2
Molecular Weight: 221.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1243973-58-1 |
|---|---|
| Molecular Formula | C9H11N5O2 |
| Molecular Weight | 221.22 |
| IUPAC Name | 2-amino-6-methoxy-4-(2-methyltetrazol-5-yl)phenol |
| Standard InChI | InChI=1S/C9H11N5O2/c1-14-12-9(11-13-14)5-3-6(10)8(15)7(4-5)16-2/h3-4,15H,10H2,1-2H3 |
| Standard InChI Key | RAGKFKIPBDGHME-UHFFFAOYSA-N |
| SMILES | CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
The compound’s structure comprises a phenol ring substituted at the 2-, 4-, and 6-positions with amino, 2-methyltetrazole, and methoxy groups, respectively (Figure 1). The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to its polarity and potential for hydrogen bonding.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1243973-58-1 |
| Molecular Formula | |
| Molecular Weight | 221.22 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Spectroscopic Characterization
While experimental spectral data (FTIR, -NMR, -NMR) for this specific compound are unavailable, analogous tetrazole-phenol derivatives exhibit distinctive signals:
-
FTIR: N–H stretching (3,300–3,500 cm), aromatic C=C (1,450–1,600 cm), and tetrazole ring vibrations (1,000–1,200 cm) .
-
-NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and NH protons (δ ~5.5 ppm) .
Synthetic Pathways and Optimization
General Tetrazole Synthesis Strategies
The tetrazole moiety is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide, often catalyzed by Lewis acids (e.g., ZnBr) or transition metals (e.g., Cu(II)) under microwave (MW) irradiation . For example:
Yields exceed 90% for aryl nitriles under optimized conditions .
Hypothetical Synthesis Route for 2-Amino-6-Methoxy-4-(2-Methyl-2H-Tetrazol-5-Yl)Phenol
-
Nitration and Reduction: Introduce the amino group via nitration of 4-methoxyphenol followed by reduction.
-
Tetrazole Ring Formation: React the intermediate nitrile with sodium azide and 2-methylamine under MW irradiation (80–130°C) using Pd/Co nanoparticles .
-
Purification: Column chromatography or recrystallization.
Table 2: Catalysts for Tetrazole Synthesis
| Catalyst | Conditions | Yield Range |
|---|---|---|
| ZnBr/AcOH | HO, MW, 160°C | 63–99% |
| Pd/Co@CNT NPs | DMF, MW, 80°C, 10 min | 90–99% |
| Cu(II)-Schiff base | NMP, MW, 230°C, 3–30 min | 45–93% |
Applications in Medicinal Chemistry
Drug Design Considerations
-
Bioisosteric Replacement: The tetrazole ring serves as a carboxylic acid bioisostere, enhancing metabolic stability .
-
Solubility Modulation: Methoxy and amino groups improve aqueous solubility, critical for oral bioavailability.
Table 3: Comparative Bioactivity of Tetrazole Derivatives
| Compound | Activity (IC) | Target |
|---|---|---|
| AV2 | 12.3 µM (DPPH) | Antioxidant |
| AV4 | 8.4 µM (Urease) | Enzyme inhibition |
| Valsartan | 1.2 nM (AT) | Antihypertensive |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume